
4-(2-Aminoethyl)-1-ethylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoethyl)-1-ethylpiperidin-4-ol is an organic compound that belongs to the class of piperidines This compound is characterized by a piperidine ring substituted with an aminoethyl group and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1-ethylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpiperidin-4-one with ethylenediamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Industrial methods may also involve the use of alternative reducing agents and catalysts to improve the overall process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Aminoethyl)-1-ethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-Aminoethyl)-1-ethylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(2-Aminoethyl)-1-ethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. For example, it has been studied as a potential agonist for trace amine-associated receptor 1 (TAAR1), which is involved in the regulation of neurotransmitter release and has implications in the treatment of psychotic disorders .
Vergleich Mit ähnlichen Verbindungen
4-(2-Aminoethyl)-1-ethylpiperidin-4-ol can be compared with other similar compounds, such as:
4-(2-Aminoethyl)piperidine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
1-Ethyl-4-piperidone: Contains a ketone group instead of the aminoethyl group, leading to different chemical properties and applications.
4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide: A related compound studied for its activity at TAAR1, highlighting the importance of structural modifications in determining biological activity.
Eigenschaften
Molekularformel |
C9H20N2O |
|---|---|
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
4-(2-aminoethyl)-1-ethylpiperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-2-11-7-4-9(12,3-6-10)5-8-11/h12H,2-8,10H2,1H3 |
InChI-Schlüssel |
ILTJLPAKNQTBLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(CC1)(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13174568.png)
![N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide](/img/structure/B13174571.png)
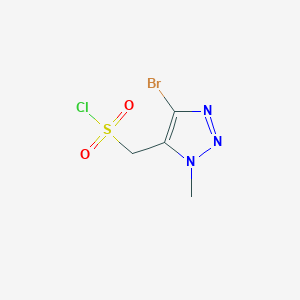


![tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate](/img/structure/B13174598.png)

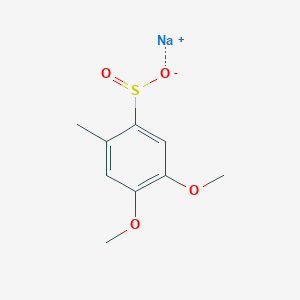
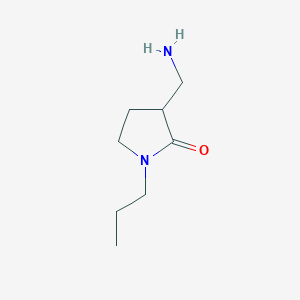

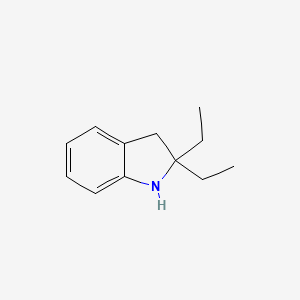
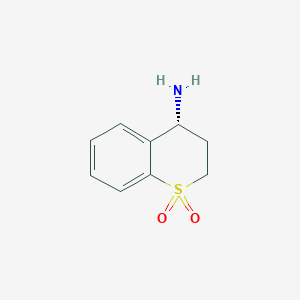
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13174633.png)

